molecular formula C14H19NO3 B2747661 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid CAS No. 1396964-80-9

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2747661
CAS No.: 1396964-80-9
M. Wt: 249.31
InChI Key: OPPMQFXQMJPMMZ-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is a biochemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is used in various scientific research applications, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-ethylbenzoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is unique due to its specific structural features, such as the ethyl group on the benzoyl moiety and the methyl group on the butanoic acid backbone. These structural elements contribute to its distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPMQFXQMJPMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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